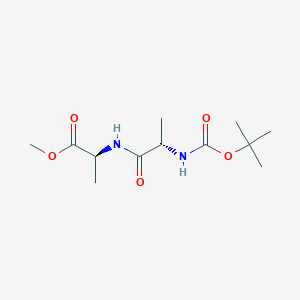

Boc-Ala-Ala-OMe

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOGQDZNCNLK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a dipeptide derivative crucial in peptide synthesis and drug development. This document details its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Chemical Properties

This compound is a white solid at room temperature. Its stability is attributed to the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine dimer. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 19794-10-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [1][2][3] |

| Molecular Weight | 274.31 g/mol | [1][2][4] |

| Melting Point | 110-111 °C | [1] |

| Density | 1.101 g/cm³ | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). | |

| Storage | Store at -20°C for long-term stability.[2] |

Spectroscopic Data

¹H NMR (predicted in CDCl₃, 400 MHz):

-

δ (ppm): ~6.5-7.0 (d, 1H, NH), ~5.1 (d, 1H, NH), ~4.4-4.6 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃), ~1.3-1.4 (d, 6H, 2 x CH₃ of Ala).

¹³C NMR (predicted in CDCl₃, 100 MHz):

-

δ (ppm): ~173 (C=O, ester), ~172 (C=O, amide), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~49 (α-CH), ~28 (C(CH₃)₃), ~18-19 (CH₃ of Ala).

IR (predicted, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching (amide)

-

~1740 cm⁻¹: C=O stretching (ester)

-

~1690 cm⁻¹: C=O stretching (Boc carbamate)

-

~1650 cm⁻¹: C=O stretching (amide I)

-

~1520 cm⁻¹: N-H bending (amide II)

Experimental Protocols

The synthesis of this compound is typically achieved through the coupling of N-Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester (H-Ala-OMe). The following is a detailed methodology for a common solution-phase synthesis approach.

Synthesis of this compound via DCC/HOBt Coupling

Materials:

-

N-Boc-L-alanine (Boc-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Neutralization of H-Ala-OMe·HCl:

-

Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

-

Coupling Reaction:

-

To the solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.

-

Stir the mixture at 0 °C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Add the neutralized H-Ala-OMe solution from step 1 to the activated Boc-Ala-OH mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Boc-L-Ala-L-Ala-OMe.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide provides essential technical information for researchers and professionals working with this compound. The presented data and protocols are compiled from publicly available sources and are intended for laboratory use by qualified individuals.

References

A Technical Guide to the Structure Elucidation of Boc-L-Alanyl-L-Alanine Methyl Ester (Boc-Ala-Ala-OMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ala-Ala-OMe is a protected dipeptide composed of two L-alanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid coupling. The structural elucidation of such compounds is a fundamental step to confirm the success of the synthesis and to ensure the purity of the product before its use in further research or drug development applications, such as in the synthesis of peptidomimetic inhibitors or other bioactive molecules.[1]

The characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique information about the molecular structure, allowing for a complete and unambiguous confirmation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a peptide coupling reaction between Boc-L-alanine (Boc-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). This reaction involves the activation of the carboxylic acid of Boc-Ala-OH to facilitate the formation of an amide (peptide) bond.

Experimental Protocol: Peptide Coupling

A standard laboratory procedure for the synthesis of a dipeptide like this compound is as follows:

-

Preparation of L-alanine methyl ester: L-alanine methyl ester hydrochloride is neutralized to its free base form. This is typically done by dissolving the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or dimethylformamide) and adding a non-nucleophilic base, such as N-methylmorpholine or triethylamine, at 0°C.

-

Activation of Boc-L-alanine: In a separate reaction vessel, Boc-L-alanine is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and an additive to suppress racemization, like 1-Hydroxybenzotriazole (HOBt), are added to the solution at 0°C to form an activated ester.

-

Coupling Reaction: The neutralized L-alanine methyl ester solution is then added to the activated Boc-L-alanine solution. The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is typically washed sequentially with a mild acid (e.g., 10% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structure Elucidation

The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | d | 1H | Amide NH (second Ala) |

| ~5.0-5.5 | d | 1H | Amide NH (first Ala, Boc protected) |

| ~4.4-4.6 | m | 1H | α-CH (second Ala) |

| ~4.0-4.3 | m | 1H | α-CH (first Ala) |

| 3.73 | s | 3H | OCH₃ (methyl ester) |

| 1.44 | s | 9H | (CH₃)₃C (Boc group) |

| ~1.3-1.5 | d | 3H | β-CH₃ (second Ala) |

| ~1.3-1.5 | d | 3H | β-CH₃ (first Ala) |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~173-174 | C=O (methyl ester) |

| ~171-172 | C=O (amide bond) |

| ~155-156 | C=O (Boc group) |

| ~79-80 | C(CH₃)₃ (Boc group) |

| ~52-53 | OCH₃ (methyl ester) |

| ~49-51 | α-CH (first Ala) |

| ~48-50 | α-CH (second Ala) |

| ~28 | C(CH₃)₃ (Boc group) |

| ~18-20 | β-CH₃ (first and second Ala) |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can also offer structural information through fragmentation patterns. For this compound (C₁₂H₂₂N₂O₅), the expected molecular weight is 274.31 g/mol .

Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 275.16 | [M+H]⁺ (protonated molecule) |

| 297.14 | [M+Na]⁺ (sodium adduct) |

| 219.12 | [M-C₄H₉]⁺ or [M-56]⁺ (loss of tert-butyl) |

| 175.08 | [M-Boc+H]⁺ or [M-100+H]⁺ (loss of Boc group) |

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight or quadrupole instrument).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of these groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3300 | N-H stretching (amide) |

| ~2980 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1690 | C=O stretching (urethane, Boc group) |

| ~1650 | C=O stretching (Amide I band) |

| ~1520 | N-H bending and C-N stretching (Amide II band) |

-

Sample Preparation: The sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Visualization

The overall process of synthesizing and confirming the structure of this compound can be visualized as a logical workflow.

Conclusion

The structure elucidation of this compound is a systematic process that begins with its chemical synthesis followed by a thorough analysis using modern spectroscopic techniques. While specific, published spectral data for this dipeptide is scarce, the expected results from NMR, MS, and IR spectroscopy can be reliably predicted based on its constituent parts. This guide provides researchers and scientists with the necessary theoretical framework and standardized protocols to confidently synthesize and characterize this and similar protected dipeptides, ensuring their structural integrity for subsequent applications in research and development.

References

An In-depth Technical Guide to the Synthesis of Boc-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a fundamental dipeptide building block in peptide chemistry and drug discovery. This document outlines the primary synthetic pathway, details various experimental protocols for key transformations, presents comparative data for common coupling reagents, and discusses potential side reactions and mitigation strategies.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through the coupling of a protected amino acid, Boc-L-alanine (Boc-L-Ala-OH), with the methyl ester of L-alanine, typically in the form of its hydrochloride salt (H-L-Ala-OMe·HCl). The general synthetic route involves two main stages: the preparation of the starting materials and the final peptide coupling reaction.

A critical aspect of this synthesis is the activation of the carboxylic acid of Boc-L-Ala-OH to facilitate the formation of the amide bond with the amino group of L-alanine methyl ester. The choice of coupling reagent for this activation step significantly influences the reaction yield and the degree of racemization.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of L-Alanine Methyl Ester Hydrochloride (H-L-Ala-OMe·HCl)

The synthesis of the amine component for the coupling reaction can be achieved through the esterification of L-alanine. A common laboratory-scale procedure involves the reaction of L-alanine with thionyl chloride in methanol. However, for the purpose of this guide, we will focus on the more direct and frequently utilized starting material, L-alanine methyl ester hydrochloride, which is commercially available. Should the synthesis from L-alanine be necessary, a general protocol for the esterification of a Boc-protected amino acid followed by deprotection is provided below, which can be adapted.

Protocol 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH

This two-step protocol describes the esterification of Boc-L-Ala-OH followed by the removal of the Boc protecting group to yield the hydrochloride salt of L-alanine methyl ester.

Step 1a: Esterification of Boc-L-Ala-OH [1]

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.[1]

Step 1b: Deprotection of Boc-L-Ala-OMe [1]

-

Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.

-

Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.[1]

-

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).

-

Workup: Remove the solvent under reduced pressure. The resulting solid is H-L-Ala-OMe·HCl, which can be used in the subsequent coupling step, often without further purification.

Peptide Coupling to Synthesize Boc-L-Ala-L-Ala-OMe

The core of the synthesis is the coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl. The following protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[1]

Protocol 2: Synthesis of Boc-L-Ala-L-Ala-OMe using DCC/HOBt [1]

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

-

Coupling Reaction:

-

Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.

-

To this mixture, add the neutralized H-L-Ala-OMe solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter that affects both the yield of the desired dipeptide and the extent of epimerization at the chiral centers. The following table summarizes the performance of several common coupling reagents for the synthesis of this compound in a solution-phase synthesis.[1]

| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |

| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration. HOBt is crucial to suppress racemization.[1] |

| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, which simplifies the workup procedure. It generally exhibits lower reactivity compared to uronium salts.[1] |

| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard peptide couplings.[1] |

| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, especially with sterically hindered amino acids. It is, however, more expensive.[1] |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Experimental Workflow for DCC/HOBt Coupling

Caption: Experimental workflow for DCC/HOBt mediated coupling.

Potential Side Reactions and Mitigation

The most significant side reaction during peptide coupling is racemization . The activation of the carboxylic acid of Boc-L-Ala-OH makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to the formation of the D-isomer.[1] To minimize racemization, it is crucial to use additives like HOBt or to employ coupling reagents known for their low racemization potential, such as HATU.[1]

Another potential side reaction is the formation of diketopiperazine . This can occur after the deprotection of this compound, where the free N-terminal amine of the dipeptide methyl ester can intramolecularly attack the C-terminal ester carbonyl.[1] While this is more of a concern in subsequent steps if the dipeptide is to be elongated, it is important to be aware of this possibility.

The use of carbodiimide reagents like DCC can also lead to the formation of an N-acylurea byproduct if the activated O-acylisourea intermediate rearranges instead of reacting with the amine. The addition of HOBt helps to suppress this side reaction by converting the O-acylisourea into a more stable active ester.[2]

By carefully selecting the coupling reagents and reaction conditions, and by following the detailed protocols, researchers can successfully synthesize this compound in high yield and purity for their applications in drug development and peptide chemistry.

References

An In-Depth Technical Guide to Boc-Ala-Ala-OMe (CAS No. 19794-10-6) for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester, commonly abbreviated as Boc-Ala-Ala-OMe, is a protected dipeptide derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structure, featuring a Boc protecting group on the N-terminus and a methyl ester on the C-terminus, makes it an invaluable intermediate for the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of bioactive peptides, with a focus on its role as a precursor to enzyme inhibitors.

Physicochemical Properties of this compound

This compound is a white to off-white solid, and its purity is typically determined by High-Performance Liquid Chromatography (HPLC). A summary of its key physicochemical data is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 19794-10-6[1] |

| Molecular Formula | C12H22N2O5[1] |

| Molecular Weight | 274.32 g/mol [1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This process involves the activation of the carboxyl group of Boc-L-alanine and its subsequent reaction with the amino group of L-alanine methyl ester. Various coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of yield and suppression of side reactions like racemization.

Experimental Protocol: Solution-Phase Synthesis via Carbodiimide Coupling

This protocol outlines a common method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization.

Materials:

-

Boc-L-alanine (Boc-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of L-alanine methyl ester free base:

-

Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 30 minutes at 0°C. This solution containing the free amine is used directly in the next step.

-

-

Activation of Boc-L-alanine:

-

In a separate flask, dissolve Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0°C.

-

-

Coupling Reaction:

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-alanine/HOBt mixture.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add the previously prepared L-alanine methyl ester solution to the activated Boc-L-alanine mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Workflow for the solution-phase synthesis of this compound.

Application in Drug Development: Synthesis of Carbonic Anhydrase Inhibitors

This compound and similar protected dipeptides are instrumental in the synthesis of more complex peptides and peptidomimetics with therapeutic potential. A significant area of application is in the development of enzyme inhibitors. For instance, peptide-based structures are often used as scaffolds for designing inhibitors of proteases and other enzymes implicated in disease.

While a specific research article detailing the use of this compound in the synthesis of a carbonic anhydrase inhibitor was not identified in the literature search, the general principle of using such dipeptides as building blocks is well-established. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are considered important targets for anticancer drug development. Many CA inhibitors are sulfonamide-based compounds, and peptide moieties can be incorporated into their structure to enhance selectivity and cell permeability.

The logical relationship for the use of this compound as a precursor in a drug discovery program targeting a hypothetical enzyme is illustrated below.

Caption: Logical workflow for the use of this compound in drug discovery.

Hypothetical Signaling Pathway Modulation

In the context of anticancer drug development, inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX can disrupt the tumor microenvironment. CA IX contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis, and helps cancer cells survive under hypoxic conditions. Inhibition of CA IX can lead to an increase in extracellular pH and a decrease in intracellular pH, ultimately inducing apoptosis in cancer cells.

The following diagram illustrates the hypothetical signaling pathway affected by a carbonic anhydrase inhibitor derived from a precursor like this compound.

Caption: Inhibition of the CA IX signaling pathway by a hypothetical inhibitor.

Conclusion

This compound is a versatile and valuable dipeptide intermediate for chemists and drug development professionals. Its well-defined structure and reactivity allow for its efficient incorporation into peptide chains, facilitating the synthesis of complex bioactive molecules. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

A Technical Guide to the Solubility of Boc-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-tert-butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a protected dipeptide intermediate crucial in peptide synthesis and drug development. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information, data for structurally related compounds, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a key building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains, while the methyl ester protects the C-terminus. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and handling in a laboratory setting.

Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative information and data from related compounds can provide valuable guidance for solvent selection.

Qualitative Solubility of this compound and Related Compounds

Synthesis procedures for this compound and similar dipeptides often describe the use of various organic solvents for reaction and purification, implying solubility. The following table summarizes these observations.

| Compound | Solvent | Observation |

| Boc-Ala-Ala-OH | Ethyl Acetate (EtOAc) | Product is extracted into EtOAc, indicating good solubility. |

| 10% Acetic Acid | The reaction residue is taken up in this aqueous solution. | |

| Boc-Ala-Gly-OMe | Ethyl Acetate (EtOAc) | Reaction mixture is diluted with EtOAc for work-up. |

| Dichloromethane (DCM) | An alternative solvent for reaction work-up. | |

| Boc-Ala-OMe | Methanol, Ethanol | Stated to be soluble in these solvents. |

| Dimethylformamide (DMF) | Stated to be soluble. | |

| Dichloromethane (DCM) | Stated to be soluble. | |

| Water | Stated to be insoluble. |

Quantitative Solubility of a Structurally Similar Compound

To provide a potential order of magnitude for solubility, the following table presents quantitative data for L-Alanine methyl ester hydrochloride.

Disclaimer: This data is for a related, but structurally different, compound and should be used for estimation purposes only. Experimental verification for this compound is strongly recommended.

| Compound | Solvent | Solubility (approx.) |

| L-Alanine methyl ester hydrochloride | Ethanol | ~30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL |

Experimental Protocol: Determination of Solubility by Gravimetric Method

This protocol describes a reliable method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and dispense the filtered supernatant into a pre-weighed glass vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered supernatant to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the decomposition point of this compound.

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Mass of solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Workflow Visualizations

As this compound is a synthetic intermediate, a diagram illustrating a relevant experimental workflow is provided below instead of a signaling pathway.

Caption: General workflow for the synthesis of this compound.

Caption: Experimental workflow for solubility determination.

Boc-Ala-Ala-OMe literature review

An In-depth Technical Guide to Boc-Ala-Ala-OMe

This technical guide provides a comprehensive overview of N-tert-Butyloxycarbonyl-L-alanyl-L-alanine methyl ester (this compound), a protected dipeptide essential in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a key building block in the synthesis of peptides.[1] The tert-Butyloxycarbonyl (Boc) protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled, stepwise peptide chain elongation. Below is a summary of its physicochemical properties and those of its common precursor, Boc-Ala-OMe.

Table 1: Physicochemical Properties of this compound and Related Precursor

| Property | This compound | Boc-Ala-OMe |

| CAS Number | 19794-10-6[2][] | 28875-17-4[1][4][5] |

| Molecular Formula | C12H22N2O5[2][] | C9H17NO4[1][4] |

| Molecular Weight | 274.30 g/mol [2][] | 203.24 g/mol [1][4][5] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate[] | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[4] |

| Synonyms | N-Boc-L-alanyl-L-alanine methyl ester, Boc-L-Ala-Ala-Ome[] | N-(tert-Butoxycarbonyl)-L-alanine methyl ester, Boc-L-Ala-OMe[5] |

| Appearance | - | White to off-white powder[1] |

| Melting Point | 110-111 °C[] | 32-35 °C[1][6] |

| Density | 1.101 g/cm³[] | 1.03 g/mL at 25 °C[6] |

| Optical Rotation | - | [α]20/D −45°, c = 1 in methanol[1][5] |

| Purity | ≥ 95%[] | ≥ 98% (HPLC)[1] |

| Storage Conditions | -20°C[2] | 0 - 8 °C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide coupling. This involves the activation of the carboxylic acid of the N-terminally protected amino acid (Boc-L-Alanine) and its subsequent reaction with the free amine of the C-terminally protected amino acid (L-Alanine methyl ester).

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates a general workflow for the synthesis of a Boc-protected dipeptide methyl ester.

Caption: General workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for similar dipeptides.[7][8]

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Preparation of L-Alanine methyl ester free base: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C.[7] This solution containing the free amine will be used directly in the next step.

-

Activation of Boc-L-Alanine: In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).[7] Cool the solution to 0 °C.

-

Coupling Reaction: To the solution from step 2, add EDC (1.1 eq.) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[7] To this mixture, add the previously prepared solution of L-Alanine methyl ester free base dropwise at 0 °C.[7] Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl solution (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).[7]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.[8]

-

Alternative Synthesis Method: Enzymatic Synthesis

An environmentally friendly alternative to chemical synthesis is the enzymatic synthesis of dipeptides.[9] This method utilizes proteases, such as thermolysin or papain, to catalyze peptide bond formation under mild conditions, which offers high stereospecificity and avoids the use of harsh reagents.[9] A kinetically controlled approach is generally preferred for its faster reaction rates and higher yields.[9]

Quantitative Data

The following table summarizes typical quantitative data for dipeptide synthesis reactions, which can be considered representative for the synthesis of this compound.

Table 2: Representative Reaction Parameters and Yields for Dipeptide Synthesis

| Reactants | Coupling/Deprotection Agent | Solvent(s) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Reference |

| BOC-L-Alanine, L-Leucine methyl ester hydrochloride | EDC, HOBt, Et₃N | Dichloromethane | 12-24 | 0 to RT | 75-90 | >95 | [7] |

| Benzyloxycarbonyl-L-alanine, L-cysteine methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Dichloromethane | ~19 | 0 to RT | 81 (recrystallized) | - | [10] |

| Boc-L-Alanine, Alanine benzyl ester p-tosylate | Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HONSu) | Dichloromethane | 14-28 | 0 to RT | - | - | [8] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: For dipeptide structures, characteristic peaks are observed for N-H stretching (around 3300 cm⁻¹), ester C=O stretching (around 1740 cm⁻¹), and amide I and II bands (around 1650-1700 cm⁻¹ and 1510-1550 cm⁻¹, respectively).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, showing characteristic signals for the Boc group, the methyl ester, and the two alanine residues. A vendor indicates the availability of an NMR spectrum for N-Boc-L-alanyl-L-alanine methyl ester.[2]

-

Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics.[1] Its applications are widespread in:

-

Peptide Synthesis: As a fundamental building block for the stepwise synthesis of longer peptide chains.[1]

-

Drug Development: In the creation of novel peptide-based drugs and therapeutic agents.[1][13] The modification of amino acids is valuable for enhancing the bioavailability and efficacy of drug candidates.[1]

-

Medicinal Chemistry: To explore structure-activity relationships (SAR) of bioactive peptides.

-

Biochemical Research: As a reagent in life science research.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-alanyl-L-alanine methyl ester, 19794-10-6 | BroadPharm [broadpharm.com]

- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

Commercial Availability and Synthetic Protocol of Boc-Ala-Ala-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a valuable dipeptide intermediate in peptide synthesis and drug discovery.

Commercial Availability

This compound is readily available from several chemical suppliers. The purity, available quantities, and pricing vary among vendors. A summary of representative commercial sources is provided in the table below to facilitate procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BroadPharm | BP-41276 | >95% | 500 mg, 1 g, 5 g | $150 (500 mg), $250 (1 g), $680 (5 g)[1] |

| AChemBlock | V152828 | 95% | Inquire for details | Inquire for details |

| MedChemExpress | HY-W017554 | >98% | 100 mg, 250 mg, 500 mg, 1 g | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The following is a common experimental protocol.

Experimental Protocol

Materials:

-

Boc-L-alanine (Boc-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of H-Ala-OMe·HCl:

-

Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM or DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

-

Coupling Reaction:

-

To the cooled solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add the neutralized H-Ala-OMe solution from step 1 to this mixture.

-

Allow the reaction to warm to room temperature and stir overnight.[1]

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[1]

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of Boc-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a dipeptide derivative commonly used in peptide synthesis and other research applications. While specific toxicological data for this compound is limited, this document compiles available information on its properties, safe handling practices, and emergency procedures based on data for closely related compounds and general laboratory safety protocols.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The table below summarizes key data points.

| Property | Value | Reference |

| CAS Number | 19794-10-6 | [1] |

| Molecular Formula | C12H22N2O5 | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Appearance | White powder | [2] |

| Storage Temperature | Recommended: -20°C for long-term storage, 4°C for short-term.[3] General guidance for similar compounds suggests storage in a cool, well-ventilated area.[3] |

Note: Some data is extrapolated from closely related compounds due to the limited availability of specific data for this compound.

Hazard Identification and Safety Precautions

Based on the available safety data sheets for analogous compounds like Boc-Ala-Ala-OH, this compound is not classified as a hazardous substance.[3] However, as with any chemical reagent, it is crucial to adhere to standard laboratory safety practices.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling the powder form to avoid inhalation.[4]

-

Avoid Contact: Minimize contact with skin and eyes.[3]

-

Dust Formation: Avoid generating dust when handling the solid compound.[5]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Limit all unnecessary personal contact.[6]

-

Use dry, clean utensils and containers to avoid contamination.

-

Ensure containers are properly labeled.

Storage:

-

Keep the container tightly sealed in a dry and cool place.[3][5]

-

Store away from incompatible materials and sources of ignition.[3]

-

Recommended storage conditions are -20°C for long-term stability (up to 3 years in powder form) and 4°C for shorter periods (up to 2 years).[3]

The following diagram illustrates a general workflow for the safe handling of a chemical reagent like this compound in a laboratory setting.

Experimental Protocols Involving this compound

This compound is often used in peptide synthesis, which may involve deprotection steps using strong acids. The handling of these reagents requires stringent safety measures.

TFA-mediated Deprotection Protocol: [4]

-

Materials: this compound, Trifluoroacetic Acid (TFA), anhydrous Dichloromethane (DCM), cold diethyl ether, round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

-

Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0°C in an ice bath with stirring. c. Slowly add TFA to the solution (typically 20-50% v/v in DCM). d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent and excess TFA under reduced pressure. f. Add cold diethyl ether to precipitate the product as the trifluoroacetate salt. g. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Safety:

HCl-mediated Deprotection Protocol: [4]

-

Materials: this compound, 4M HCl in 1,4-Dioxane, 1,4-Dioxane (optional), cold diethyl ether, round-bottom flask, magnetic stirrer, rotary evaporator.

-

Procedure: a. Dissolve this compound in a minimal amount of 1,4-dioxane. b. Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) at room temperature. c. Monitor the reaction by TLC. d. Upon completion, remove the solvent and excess HCl under reduced pressure. e. If the product has not precipitated, add cold diethyl ether to induce precipitation. f. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Safety:

The following diagram outlines the logical workflow for a deprotection experiment.

First Aid Measures

In the event of exposure, follow these first aid measures.[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5] |

Accidental Release Measures

In case of a spill, adhere to the following procedures:

-

Personal Precautions: Wear appropriate PPE, including a respirator if dust is generated.[3]

-

Environmental Precautions: Prevent the material from entering drains.[5]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[6] Consult with your institution's environmental health and safety department for specific disposal guidelines.

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound in the searched resources.[1][5] As a general precaution, it should be handled as a compound with unknown toxicity. Avoid release into the environment.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for Boc-Ala-Ala-OMe Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of the dipeptide Boc-Ala-Ala-OMe (N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester). The protocols outlined below are suitable for solution-phase peptide synthesis and are intended to guide researchers in achieving high yields and purity.

Overview of Peptide Coupling

The formation of a peptide bond between two amino acids is a cornerstone of peptide and protein synthesis. The process involves the activation of the carboxylic acid group of an N-protected amino acid, which is then reacted with the free amino group of another amino acid ester. The choice of coupling reagent and reaction conditions is critical to ensure efficient coupling while minimizing side reactions, most notably racemization.

This application note focuses on the coupling of N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) to form this compound.

Logical Workflow for Dipeptide Synthesis

The synthesis of this compound follows a clear, multi-step process. This workflow begins with the preparation of the necessary amino acid components, proceeds through the critical coupling step, and concludes with purification of the final dipeptide.

Caption: Workflow for the solution-phase synthesis of this compound.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide. The following table summarizes the typical performance of common coupling reagents for the synthesis of this compound in solution-phase. Actual results may vary based on specific experimental conditions.[1]

| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |

| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration. HOBt is crucial for suppressing racemization.[1] |

| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, which simplifies the work-up procedure. It generally exhibits lower reactivity compared to uronium salts.[1] |

| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard peptide couplings.[1] |

| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, even with sterically hindered amino acids. It is, however, more expensive.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Preparation of L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) from Boc-L-Ala-OH

This two-step protocol describes the esterification of Boc-L-Ala-OH followed by the removal of the Boc protecting group to yield the hydrochloride salt of L-alanine methyl ester.

Step 1a: Esterification of Boc-L-Ala-OH [1]

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.

Step 1b: Deprotection of Boc-L-Ala-OMe [1]

-

Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.

-

Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-L-Ala-OMe·HCl.

Protocol 2: this compound Synthesis using DCC/HOBt

This protocol details the coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

-

Preparation of the Amine Component: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.[1]

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.[1]

-

Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. To this, add the neutralized H-L-Ala-OMe solution from step 1.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.[1]

Protocol 3: this compound Synthesis using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies the purification process.

-

Reaction Setup: Dissolve Boc-L-Ala-OH (1 equivalent), H-L-Ala-OMe·HCl (1 equivalent), and HOBt (1 equivalent) in DCM or Ethyl Acetate. Cool the mixture to 0 °C.[2]

-

Neutralization: Add Diisopropylethylamine (DIPEA) (1 equivalent) to the reaction mixture to neutralize the hydrochloride salt.[2]

-

Coupling Reaction: Add EDC·HCl (1.2 equivalents) to the cooled solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Dilute the reaction mixture with the organic solvent used. Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.[2]

Troubleshooting and Side Reactions

Racemization

The activation of the carboxylic acid of Boc-L-Ala-OH can make the α-proton susceptible to abstraction by a base, leading to the formation of the D-isomer.[1] To minimize racemization:

-

Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum amount of base necessary.[1]

-

Temperature Control: Perform the coupling reaction at a low temperature, ideally starting at 0 °C and allowing it to warm slowly to room temperature.[1]

-

Pre-activation Time: Pre-activate the Boc-L-Ala-OH with the coupling reagent and additive for a short, defined period (e.g., 5-10 minutes) before adding the amine component.[1]

Diketopiperazine Formation

This side reaction primarily occurs after the deprotection of this compound, where the free N-terminal amine of the dipeptide can attack the C-terminal ester carbonyl, leading to a cyclic dipeptide.[1] This is generally not an issue during the coupling step itself but is a consideration for subsequent deprotection and further chain elongation.

Detection of Side Products

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for detecting and quantifying the desired product and any impurities. Chiral HPLC is essential for separating and quantifying the desired L-L diastereomer from the L-D impurity resulting from racemization.[1]

This document is intended for informational purposes only and should be used by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes: Efficient Peptide Synthesis via Fragment Condensation using Boc-Ala-Ala-OMe

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] While the stepwise addition of single amino acids is common, fragment condensation offers a powerful alternative to improve efficiency and overcome challenges associated with long or difficult sequences, such as aggregation.[2][3] This application note details the use of N-α-(tert-butoxycarbonyl)-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe) as a dipeptide fragment in Boc-based SPPS.

The strategy involves the initial saponification of the methyl ester to yield the free carboxylic acid (Boc-Ala-Ala-OH), followed by its activation and coupling to a resin-bound peptide chain.[2] This approach introduces two alanine residues in a single coupling step, accelerating the synthesis process. The Boc protecting group is used for temporary N-terminal protection and is readily removed with mild acid, typically trifluoroacetic acid (TFA).[4][5]

Experimental Protocols

Protocol 1: Saponification of this compound to Boc-Ala-Ala-OH

This protocol describes the hydrolysis of the C-terminal methyl ester to generate the free carboxylic acid required for the coupling reaction.

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Dioxane

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring vigorously.[2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to a pH of 2-3 with 1 M HCl.[2]

-

Extract the product with ethyl acetate three times.[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Ala-Ala-OH, typically as a white solid.[2]

Protocol 2: On-Resin Fragment Condensation

This protocol details the coupling of the prepared Boc-Ala-Ala-OH fragment to the N-terminus of a peptide chain assembled on a solid support.

1. Resin Preparation and N-Terminal Deprotection:

-

Swell the peptide-resin (e.g., PAM or Merrifield resin with the initial amino acid attached) in Dichloromethane (DCM) for 30 minutes.[6]

-

Perform a pre-wash by treating the resin with a solution of 50% TFA in DCM for 5 minutes.[6]

-

Remove the Boc protecting group from the N-terminal amino acid by agitating the resin in a 50% TFA/DCM solution for 20-30 minutes at room temperature.[6]

-

Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[6]

-

Neutralize the resulting amine salt by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM (3x) for 2 minutes each.[5][7]

-

Wash the resin again with DCM (3x) and Dimethylformamide (DMF) (3x).

2. Dipeptide Coupling:

-

In a separate vessel, dissolve Boc-Ala-Ala-OH (3 equivalents relative to resin loading) and a coupling agent/additive combination such as HBTU/DIPEA or DCC/HOBt in DMF.[8][9]

-

Pre-activate the mixture by stirring for 10-15 minutes at room temperature.[2]

-

Drain the DMF from the swelled, deprotected resin.

-

Add the pre-activated Boc-Ala-Ala-OH solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.[2]

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow/colorless beads) indicates complete coupling.[3][10]

-

If the test is positive (blue beads), perform a second coupling with a fresh solution of activated dipeptide.[3]

-

Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Peptide Cleavage from the Resin

This protocol describes the final step where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail (e.g., Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers)

-

Ice-cold diethyl ether

-

Anisole or Thioanisole (scavenger)

Procedure:

-

Place the dried peptide-resin in an appropriate HF cleavage apparatus.

-

Add a scavenger such as anisole (typically a 9:1 ratio of HF to anisole).[6]

-

Cool the apparatus in a dry ice/methanol bath.

-

Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[11]

-

After the reaction, evaporate the HF under a vacuum.

-

Wash the resin with a small amount of TFA to recover the peptide and combine the filtrates.[11]

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[11]

-

Isolate the peptide precipitate by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dry under vacuum.[4]

Protocol 4: Purification and Analysis

The crude peptide is purified and its identity and purity are confirmed.

Procedure:

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12]

-

Analysis:

Data Presentation

Table 1: Typical Conditions for Boc-SPPS Reactions

| Step | Reagent/Solvent | Concentration | Duration | Temperature |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 25% - 50% (v/v)[4][14] | 20 - 30 min[6][15] | Room Temp[4] |

| Neutralization | DIPEA in DCM | 5% - 10% (v/v) | 3 x 2 min | Room Temp |

| Coupling | Boc-Ala-Ala-OH | 3 equivalents | 2 - 4 hours[2] | Room Temp |

| HBTU / DIPEA | 3 equivalents | 10 - 60 min[15] | Room Temp | |

| Cleavage (HF) | Anhydrous HF / Anisole | 9:1 (v/v) | 45 - 60 min[6] | 0 - 5 °C[11] |

Table 2: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Class | Key Features |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Highly effective; byproduct (DCU) is insoluble, making it less ideal for SPPS.[8][16] |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | Uronium Salt | High coupling efficiency, fast reactions, and reduced side reactions.[8][17] |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Highly effective for sterically hindered couplings; low racemization.[18][19] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Strong coupling reagent with high reactivity.[18] |

Visualizations

Caption: Workflow for SPPS using this compound fragment condensation.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. chempep.com [chempep.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 19. peptide.com [peptide.com]

Application Notes and Protocols for the Solution-Phase Synthesis of Boc-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of the protected dipeptide, N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), utilizing solution-phase chemistry. This methodology is particularly relevant for the large-scale production of short peptides and for pedagogical purposes in synthetic organic chemistry.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptide chains.[1] Unlike its solid-phase counterpart, all reactants, intermediates, and products remain in a homogeneous solution throughout the synthesis.[1] This allows for straightforward purification and characterization of intermediates at each step, offering a high degree of control over the reaction conditions.[1] The synthesis of this compound serves as a fundamental example of peptide bond formation, involving the coupling of a Boc-protected amino acid (Boc-Ala-OH) with an amino acid ester (H-Ala-OMe). The Boc group protects the N-terminus from unwanted side reactions, while the methyl ester protects the C-terminus.[1]

The critical step in this synthesis is the activation of the carboxylic acid of Boc-Ala-OH to facilitate nucleophilic attack by the amino group of H-Ala-OMe.[2] The choice of coupling reagent is paramount as it directly influences the reaction yield, purity, and the potential for racemization.[2][3] This document outlines protocols using common coupling reagents and provides a comparative analysis of their effectiveness.

Data Presentation: Comparison of Coupling Reagents

The selection of a suitable coupling reagent is a critical factor in achieving high yield and purity in peptide synthesis. The following table summarizes the performance of various coupling reagents commonly used for the synthesis of dipeptides like this compound.

| Coupling Reagent/Method | Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |

| DCC | HOBt | DIPEA/NMM | 12-24 hours | 85-95 | >95 | Cost-effective and reliable, but the dicyclohexylurea (DCU) byproduct can complicate purification.[1][4] |

| TBTU | HOBt | DIPEA | 12 hours | Not specified | Not specified | A general and effective method for peptide coupling.[5] |

| HATU | - | DIPEA | 1-4 hours | >95 | >95 | Highly efficient with rapid reaction times and low racemization, especially for sterically hindered amino acids, but is a more expensive option.[4] |

Data is compiled from sources detailing general dipeptide synthesis and may vary based on specific experimental conditions.[1][4][5]

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound.

Workflow for Solution-Phase Dipeptide Synthesis

Caption: General workflow for the solution-phase synthesis of this compound.

Protocol 1: Synthesis using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

This protocol employs the widely used and cost-effective carbodiimide method. The addition of HOBt minimizes the risk of racemization.[3]

Materials:

-

Boc-L-Ala-OH

-

L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Preparation of the Amine Component (Free Base):

-

In a round-bottom flask, suspend H-L-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add DIPEA or NMM (1.05 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.[1]

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.[3]

-

-

Coupling Reaction:

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Boc-L-Ala-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]

-

Stir this activation mixture at 0 °C for 30 minutes.[1]

-

Add the prepared H-Ala-OMe free base solution from step 1 to the activation mixture.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.[1]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.[1]

-

Combine the filtrate and washings, and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[3]

-

Protocol 2: Synthesis using 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

This protocol utilizes a uronium salt-based coupling reagent, which often leads to high yields and is convenient to use.

Materials:

-

Boc-L-Ala-OH

-

L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

-

TBTU

-

HOBt·H₂O

-

DIPEA

-

Ethyl acetate

Procedure:

-

Activation and Coupling:

-

In a round-bottom flask, dissolve Boc-L-Ala-OH (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O (1.1 mmol) in ethyl acetate (7 mL).

-